COH34 S-dioxide

描述

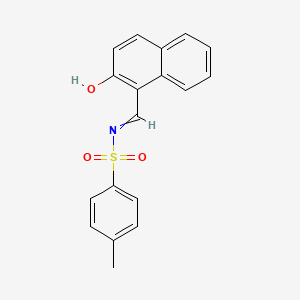

COH34 S-dioxide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthyl group, a methylene bridge, and a toluenesulfonamide moiety

属性

分子式 |

C18H15NO3S |

|---|---|

分子量 |

325.382 |

IUPAC 名称 |

N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |

InChI 键 |

WCYGPLQLYOSVIH-XDHOZWIPSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

COH34 S-dioxide |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of COH34 S-dioxide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and p-toluenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions

COH34 S-dioxide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The methylene bridge can be reduced to form a dihydro derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

COH34 S-dioxide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of COH34 S-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity.

相似化合物的比较

Similar Compounds

- N-(2-Hydroxy-1-naphthylmethylene)-2-phenylethanesulfonamide

- N-(2-Hydroxy-1-naphthylmethylene)-2-thiophenesulfonamide

- N-(2-Hydroxy-1-naphthylmethylene)-cyclohexanecarbohydrazide

Uniqueness

COH34 S-dioxide is unique due to its specific structural features, such as the presence of a toluenesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from similar compounds.

常见问题

Q. What is the molecular mechanism of COH34 in modulating PARylation dynamics, and how does this influence DNA repair pathways?

COH34 selectively inhibits poly(ADP-ribose) glycohydrolase (PARG), the enzyme responsible for dePARylation, by binding to its catalytic domain (Kd = 0.547 μM). This inhibition prolongs PARylation at DNA lesions, trapping DNA repair factors like BRCA1/2 and impairing repair efficiency in cancer cells. To investigate this, researchers should use fluorescence-based PARylation assays and co-immunoprecipitation to validate PAR chain retention and protein interactions .

Q. What standardized assays are recommended to quantify PARG inhibition efficiency and specificity of COH34 in vitro?

- Fluorometric PARG Activity Assay : Measure IC50 using recombinant PARG enzyme and PAR-substrate analogs. Include controls (e.g., PARG knockout cells) to confirm specificity.

- Cellular PARylation Assay : Treat cells with DNA-damaging agents (e.g., hydrogen peroxide) and quantify PAR accumulation via Western blot or immunofluorescence.

- Off-Target Screening : Test COH34 against related enzymes (e.g., PARP1) to rule out cross-reactivity. Reference IC50 values (0.37 nM for PARG) should be replicated across ≥3 independent trials .

Q. How can researchers design experiments to assess COH34’s synergistic effects with DNA-damaging chemotherapeutics?

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism between COH34 and topoisomerase inhibitors (e.g., camptothecin) or alkylating agents (e.g., temozolomide).

- Clonogenic Survival Assay : Compare cell viability in mono- vs. combination therapy.

- In Vivo Validation : Employ xenograft models with DNA repair-deficient tumors (e.g., BRCA1-mutated) to evaluate tumor regression and survival rates .

Advanced Research Questions

Q. How should researchers address contradictory data regarding COH34’s cytotoxicity in PARP inhibitor-resistant vs. sensitive cancer models?

- Hypothesis-Driven Replication : Replicate experiments using isogenic cell lines (e.g., BRCA1-proficient vs. deficient) under standardized conditions (e.g., hypoxia vs. normoxia).

- Multi-Omics Profiling : Integrate transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify resistance markers (e.g., upregulated drug efflux pumps).

- Data Normalization : Account for batch effects and variability in PARylation baseline levels using z-score normalization .

Q. What methodologies optimize the detection of COH34’s metabolite stability, particularly S-dioxide derivatives, in hepatic models?

- LC-MS/MS Metabolite Profiling : Incubate COH34 with liver microsomes or hepatocytes (human/rodent) to identify S-dioxide metabolites. Use stable isotope labeling for quantification.

- Toxicity Screening : Apply thioacetamide-induced hepatotoxicity models (see ) to assess hepatic necrosis and ROS levels post-COH34 exposure.

- Comparative Pharmacokinetics : Compare plasma and hepatic tissue concentrations of COH34 and its metabolites in vivo .

Q. How can advanced computational tools improve the design of COH34 analogs with enhanced blood-brain barrier (BBB) penetration for glioblastoma therapy?

- Molecular Dynamics (MD) Simulations : Model COH34’s interaction with BBB transporters (e.g., P-glycoprotein) to predict permeability.

- QSAR Modeling : Corlate structural features (e.g., logP, polar surface area) with in vitro BBB permeability data.

- In Silico Toxicity Prediction : Use platforms like ADMETlab to prioritize analogs with reduced hepatotoxicity risk .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response relationships in COH34 studies?

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).

- Bootstrap Resampling : Estimate confidence intervals for IC50/EC50 values.

- ANOVA with Post Hoc Tests : Compare efficacy across cell lines or treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .

Q. How should researchers validate COH34’s target engagement in vivo?

- Pharmacodynamic Biomarkers : Quantify PARylation levels in tumor biopsies via immunohistochemistry.

- PET Imaging : Develop radiolabeled COH34 analogs (e.g., ^11C-COH34) to visualize PARG inhibition in real time.

- Genetic Knockdown : Use siRNA/shRNA to confirm phenotype specificity in PARG-suppressed models .

Data Reporting and Reproducibility

Q. What guidelines ensure rigorous reporting of COH34’s preclinical data?

- ARRIVE 2.0 Compliance : Detail animal husbandry, randomization, and blinding in in vivo studies.

- Raw Data Deposition : Share dose-response curves, uncropped Western blots, and microscopy images in repositories like Zenodo.

- MIAME Standards : Annotate omics datasets with metadata (e.g., GEO accession numbers) .

Q. How can researchers troubleshoot variability in COH34’s PARylation effects across experimental replicates?

- Inter-Lab Calibration : Exchange reagents and protocols with collaborating labs to identify procedural discrepancies.

- Environmental Controls : Monitor and report incubator conditions (e.g., CO2 levels, humidity).

- Positive/Negative Controls : Include reference compounds (e.g., PARGi) in every assay plate to normalize inter-run variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。